![molecular formula C13H18N2 B2923309 (2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine CAS No. 1542558-35-9](/img/structure/B2923309.png)
(2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine” is a chemical compound with the CAS Number: 1542558-35-9 . It has a molecular weight of 202.3 . The IUPAC name for this compound is (2-(pyridin-2-yl)spiro[3.3]heptan-2-yl)methanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2/c14-10-13(11-4-1-2-7-15-11)8-12(9-13)5-3-6-12/h1-2,4,7H,3,5-6,8-10,14H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder . It is stored at a temperature of 4 degrees Celsius .科学的研究の応用
Anticonvulsant Agents
Compounds related to "(2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine" have been synthesized and screened for anticonvulsant activity. Novel Schiff bases of 3-aminomethyl pyridine synthesized through condensation reactions exhibited promising seizures protection in various models. These compounds, characterized by FT-IR, 1H-NMR spectroscopy, and elemental analysis, showed significant activity in maximum electroshock (MES) and subcutaneous pentylenetetrazole (sc.PTZ) screens, highlighting their potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Catalytic Applications
1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives have been synthesized and shown to undergo C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles. These complexes have been characterized and evaluated for catalytic applications, demonstrating good activity and selectivity. This highlights the role of pyridin-2-yl derivatives in catalysis, particularly in reactions where palladacycle stability and selectivity are crucial (Roffe et al., 2016).
Photocytotoxicity for Cancer Therapy
Iron(III) complexes incorporating (pyridin-2-yl)methanamine derivatives have been explored for their photocytotoxic properties. These complexes have shown unprecedented photocytotoxicity under red light, offering a new avenue for cancer therapy. Their ability to generate reactive oxygen species upon light exposure makes them potential candidates for photodynamic therapy (Basu et al., 2014).
Polymerization Catalysts
Zinc(II) complexes bearing camphor-based iminopyridines, including derivatives of this compound, have been synthesized and used as pre-catalysts for the ring-opening polymerization (ROP) of rac-lactide. These initiators showed a preference for heterotactic polylactide (PLA), indicating their utility in producing polymers with specific stereochemical configurations (Kwon, Nayab, & Jeong, 2015).
Chemosensors for Metal Ions
Compounds structurally related to "this compound" have been developed as chemosensors for metal ions. A particular example is a zinc ion sensor synthesized by incorporating a dipicolylamine derivative as a binding unit and an anthracene group as a signaling unit. This sensor demonstrated high selectivity for Zn2+ with fluorescence enhancement, showcasing the potential for these compounds in environmental monitoring and bioimaging (Kim et al., 2013).
Safety and Hazards
特性
IUPAC Name |
(2-pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c14-10-13(11-4-1-2-7-15-11)8-12(9-13)5-3-6-12/h1-2,4,7H,3,5-6,8-10,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVPTSBDOQIYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(CN)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(3,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide](/img/structure/B2923226.png)
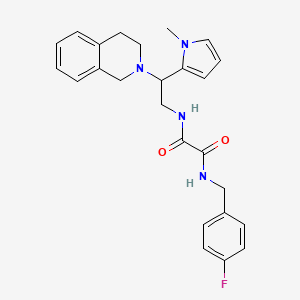
![1-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2923229.png)
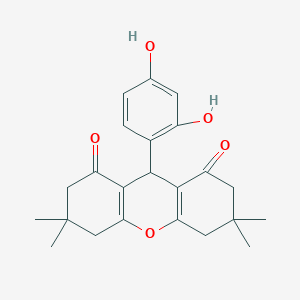
![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2923231.png)
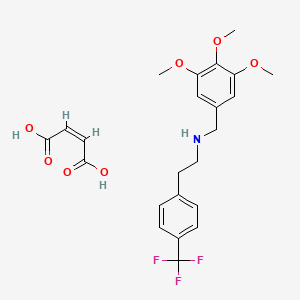
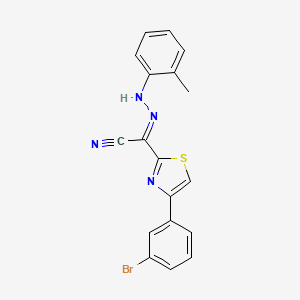
![Methyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate](/img/structure/B2923236.png)
![2-{[4-(Tert-butyl)anilino]methyl}benzenol](/img/structure/B2923238.png)

![2,4,6,7-Tetramethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B2923242.png)
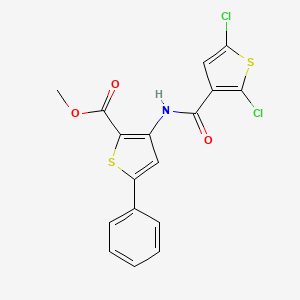
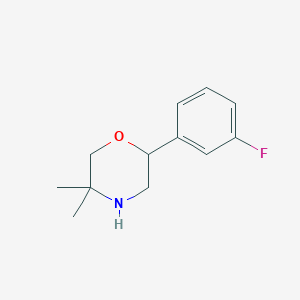
![3-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)-6-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2923249.png)